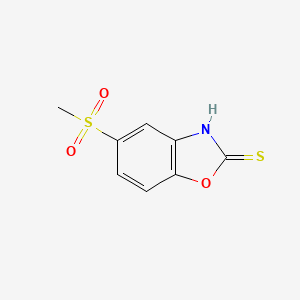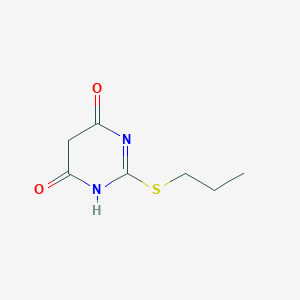
2-(Propylthio)-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propylthio)-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound that contains a pyrimidine ring with a propylthio group attached to the second carbon and two keto groups at the fourth and sixth positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylthio)-4,6(1H,5H)-pyrimidinedione typically involves the reaction of a suitable pyrimidine precursor with a propylthiol reagent. One common method is the nucleophilic substitution of a halogenated pyrimidine with propylthiol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Propylthio)-4,6(1H,5H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propylthio group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidinediones.
Aplicaciones Científicas De Investigación
2-(Propylthio)-4,6(1H,5H)-pyrimidinedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Propylthio)-4,6(1H,5H)-pyrimidinedione involves its interaction with molecular targets such as enzymes and receptors. The propylthio group and keto functionalities play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Mercapto-4,6(1H,5H)-pyrimidinedione: Similar structure but with a mercapto group instead of a propylthio group.
2-(Methylthio)-4,6(1H,5H)-pyrimidinedione: Contains a methylthio group instead of a propylthio group.
2-(Ethylthio)-4,6(1H,5H)-pyrimidinedione: Contains an ethylthio group instead of a propylthio group.
Uniqueness
2-(Propylthio)-4,6(1H,5H)-pyrimidinedione is unique due to the presence of the propylthio group, which can impart different chemical and biological properties compared to its analogs. The length and hydrophobicity of the propyl group can influence the compound’s reactivity and interaction with biological targets.
Propiedades
Número CAS |
187666-88-2 |
|---|---|
Fórmula molecular |
C7H10N2O2S |
Peso molecular |
186.23 g/mol |
Nombre IUPAC |
2-propylsulfanyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C7H10N2O2S/c1-2-3-12-7-8-5(10)4-6(11)9-7/h2-4H2,1H3,(H,8,9,10,11) |
Clave InChI |
YGZSWBAYXOXPKO-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=NC(=O)CC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1H-imidazol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B14148244.png)
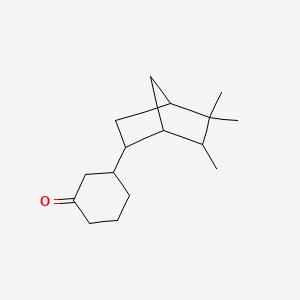

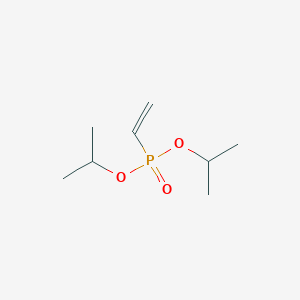
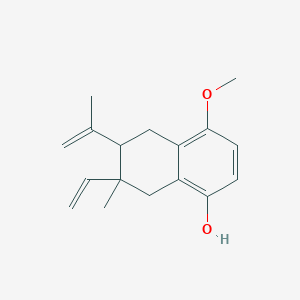
![N~2~-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine](/img/structure/B14148278.png)
![2-(3,4-dimethoxyphenyl)-5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14148281.png)
![[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](morpholin-4-yl)methanone](/img/structure/B14148282.png)

![2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol](/img/structure/B14148299.png)
![Ethyl 7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B14148305.png)

![[4-(5-formylthiophen-2-yl)-2,2,6,6-tetramethyl-3,6-dihydropyridin-1(2H)-yl]oxidanyl](/img/structure/B14148313.png)
